Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate typically involves the reaction of 6-chloro-2-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
- Ethyl 2-(2-chloro-6-fluoropyridin-3-yl)acetate .
- Methyl 2-(6-fluoropyridin-2-yl)acetate .
- Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate .
Comparison: Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity . Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(10)12-9(6)11/h3-4H,2,5H2,1H3 |
InChI Key |
WWJDENRLOXTILC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(C=C1)Cl)F |
Origin of Product |
United States |
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